molecular formula C11H9BrN2 B8577513 2-(3-(Bromomethyl)phenyl)pyrimidine

2-(3-(Bromomethyl)phenyl)pyrimidine

Cat. No. B8577513
M. Wt: 249.11 g/mol
InChI Key: OSWJKSIFLXCVRE-UHFFFAOYSA-N
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Patent
US08530648B2

Procedure details

To a stirred solution of (3-(pyrimidin-2-yl)phenyl)methanol [892502-12-4] (2.48 g, 12.92 mmol) in THF (25 mL), POBr3 (4.81 g, 16.79 mmol) was added and the mixture was heated at 60° C. for 90 min. The mixture was cooled to rt, poured into saturated aqueous NaHCO3 solution and extracted with ethyl acetate (2×). The combined organic layers were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by flash-column chromatography over silicagel (eluent: gradient 5%-40% ethyl acetate/heptane) to yield the title compound (2.59 g, 80%). [1H NMR (400 MHz, DMSO-d6) ♀ ppm 8.92 (d, J=5.0 Hz, 2H), 8.48 (t, J=1.6 Hz, 1H), 8.32 (dt, J=7.7, 1.4 Hz, 1H), 7.58-7.62 (m, 1H), 7.49-7.54 (m, 1H), 7.47 (t, J=4.8 Hz, 1H), 4.82 (s, 2H); LCMS RtA=1.04, [M+H]+=249.2/251.2].
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
4.81 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[C:7]1[CH:8]=[C:9]([CH2:13]O)[CH:10]=[CH:11][CH:12]=1.P(Br)(Br)([Br:17])=O.C([O-])(O)=O.[Na+]>C1COCC1>[Br:17][CH2:13][C:9]1[CH:8]=[C:7]([C:2]2[N:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.48 g
Type
reactant
Smiles
N1=C(N=CC=C1)C=1C=C(C=CC1)CO
Name
Quantity
4.81 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash-column chromatography over silicagel (eluent: gradient 5%-40% ethyl acetate/heptane)

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C(C=CC1)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 2.59 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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